D-Cyclohexylalanine vs. D-Phenylalanine: ~30-Fold Affinity Improvement in Bivalent Thrombin Inhibitors
In a direct intramolecular substitution study, replacing the N-terminal D-phenylalanine (D-Phe) residue in the thrombin inhibitor hirulog-1 with D-cyclohexylalanine (D-Cha) to generate hirulog-B2 improved affinity for thrombin by approximately 30-fold [1]. In a parallel bivalent inhibitor series (compound 16), the D-Cha-containing inhibitor achieved a Ki of 3.5 ± 0.5 × 10⁻¹³ M, which is comparable to recombinant hirudin (Ki = 2.3 × 10⁻¹³ M) while reducing molecular size from ~7 kDa to ~2 kDa [1]. The cyclohexyl side chain of D-Cha occupies the S3 hydrophobic pocket of thrombin more effectively than the planar phenyl ring of D-Phe, contributing to this affinity gain [1].
| Evidence Dimension | Thrombin inhibitory affinity (Ki) and fold-improvement upon N-terminal residue substitution |
|---|---|
| Target Compound Data | Hirulog-B2 (N-terminal D-Cha): ~30-fold improved affinity vs. hirulog-1; Inhibitor 16 (D-Cha-containing): Ki = 3.5 ± 0.5 × 10⁻¹³ M |
| Comparator Or Baseline | Hirulog-1 (N-terminal D-Phe): baseline affinity; Recombinant hirudin: Ki = 2.3 × 10⁻¹³ M, MW ~7 kDa |
| Quantified Difference | ~30-fold improvement (D-Cha vs. D-Phe); Ki comparable to hirudin (factor of ~1.5) with ~3.5-fold size reduction (~2 kDa vs. ~7 kDa) |
| Conditions | Bivalent thrombin inhibitor assay; purified human α-thrombin; chromogenic substrate-based Ki determination; J. Med. Chem. 1999, 42, 3109-3115 |
Why This Matters
Procurement of the D-cyclohexylalanine methyl ester building block enables access to thrombin inhibitors with picomolar potency that are unattainable using D-phenylalanine-based precursors, directly impacting anticoagulant drug development programs.
- [1] Steinmetzer T, Zhu BY, Konishi Y. Potent Bivalent Thrombin Inhibitors: Replacement of the Scissile Peptide Bond at P1−P1′ with Arginyl Ketomethylene Isosteres. J Med Chem. 1999;42(16):3109-3115. doi:10.1021/jm9807297. View Source
